molecular formula C15H23BrClNO B1527389 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219972-50-5

4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1527389
M. Wt: 348.7 g/mol
InChI Key: IPUGMYANKGZHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.7 g/mol. More detailed physical and chemical properties are not available in my current sources.

Scientific Research Applications

Metabolic and Thermogenic Studies

Research on compounds structurally similar to "4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride" demonstrates potential applications in metabolic and thermogenic studies. For instance, studies on derivatives of piperidine have shown effects on feeding behavior, energy expenditure, and weight regulation in rodent models. These findings indicate a possible application in researching obesity and metabolic disorders (Massicot et al., 1984); (Massicot et al., 1985).

Antimicrobial and Antituberculosis Activity

Compounds with structural elements similar to "4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride" have been evaluated for their antimicrobial and antituberculosis activity. Research into spiro-piperidin-4-ones, for example, has revealed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Kumar et al., 2008).

Anticholinergic and Antispasmodic Properties

Studies on piperidine derivatives have also explored their anticholinergic activities, which could be relevant in designing drugs to treat conditions like irritable bowel syndrome or asthma. Research into 4-acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium compounds has shown promising anticholinergic properties, indicating potential for further exploration in this domain (Sugai et al., 1984).

Structural and Molecular Studies

There are also studies focused on the crystal and molecular structure of compounds with piperidine motifs, providing insights into their conformational dynamics and interaction potentials. These studies are crucial for understanding the physicochemical properties that influence the biological activity of such compounds (Szafran et al., 2007).

Safety And Hazards

This compound should be handled with care. It’s recommended to keep the container tightly closed, protect it from moisture, and store it away from heat/sparks/open flames/hot surfaces . It’s also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(4-bromo-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGMYANKGZHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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